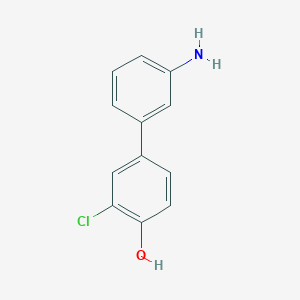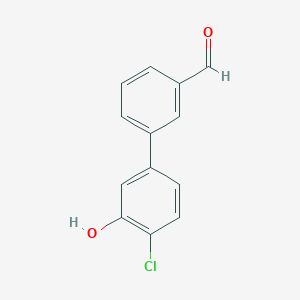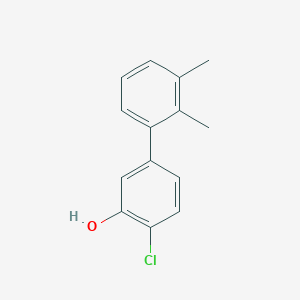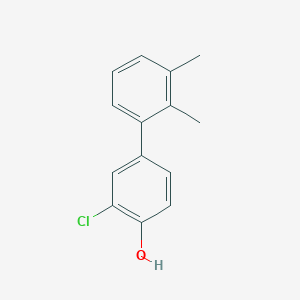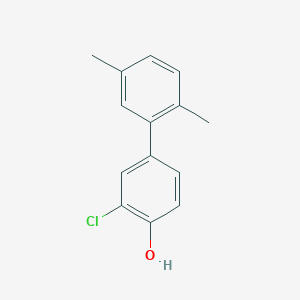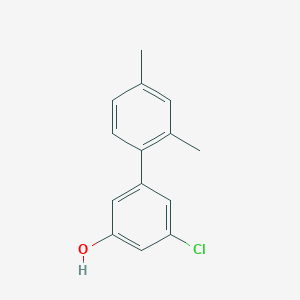
3-Chloro-5-(2,4-dimethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2,4-dimethylphenyl)phenol, commonly known as DMPP, is an aromatic phenol compound with a number of potential applications in scientific research. It is a white crystalline powder with a melting point of 113-115 °C and a molecular weight of 217.58 g/mol. DMPP is a useful reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its biochemical and physiological effects on various organisms, and its potential applications in laboratory experiments.
作用機序
The mechanism of action of DMPP is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cytochrome P450 enzymes, modulation of G-protein-coupled receptor activity, and inhibition of nitric oxide synthase. In addition, it has been proposed that DMPP may act as a competitive inhibitor of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in various organisms. In rats, DMPP has been shown to decrease the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the levels of glucose and insulin in the blood. Furthermore, DMPP has been shown to reduce inflammation in rats, as evidenced by decreased levels of interleukin-6 and tumor necrosis factor-α.
実験室実験の利点と制限
The use of DMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively nontoxic and has low volatility, making it safe to use in laboratory experiments. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential applications of DMPP in scientific research are vast and varied. One potential future direction is to further investigate its potential to modulate the activity of G-protein-coupled receptors. In addition, further research could be conducted to examine its potential to inhibit the growth of cancer cell lines. Furthermore, further studies could be conducted to examine its potential to modulate the activity of enzymes, such as cytochrome P450. Finally, further research could be conducted to examine its potential to modulate the levels of various hormones, such as insulin and leptin.
合成法
The synthesis of DMPP is accomplished through a three-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide in an aqueous solution. This reaction yields 4-chloro-2-methylphenoxide as the main product. The second step involves the reaction of 4-chloro-2-methylphenoxide with 2,4-dimethylphenyl bromide in the presence of a base to yield the desired product, 3-chloro-5-(2,4-dimethylphenyl)phenol. Finally, the product is purified by recrystallization.
科学的研究の応用
DMPP has a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes, including cytochrome P450, tyrosinase, and nitric oxide synthase. In addition, it has been studied for its potential to modulate the activity of several G-protein-coupled receptors, including the serotonin receptor and the angiotensin receptor. Furthermore, DMPP has been studied for its potential to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
特性
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIBJWWBZZUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685870 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261899-14-2 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




